molecular formula C10H10O5 B3098749 ethyl (2Z)-4-(2-furyl)-2-hydroxy-4-oxobut-2-enoate CAS No. 1342259-00-0

ethyl (2Z)-4-(2-furyl)-2-hydroxy-4-oxobut-2-enoate

Cat. No.: B3098749
CAS No.: 1342259-00-0
M. Wt: 210.18
InChI Key: HPVSGTVHFSYKEH-SREVYHEPSA-N
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Description

Ethyl (2Z)-4-(2-furyl)-2-hydroxy-4-oxobut-2-enoate (CAS: 1342259-00-0) is a high-purity α,β-unsaturated ester building block with a molecular weight of 210.18 g/mol and the molecular formula C₁₀H₁₀O₅ . This compound features a conjugated enoate system with a defined 2Z configuration, a hydroxyl group, and a 2-furyl substituent, making it a valuable intermediate in organic synthesis . Its unique structure allows it to undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution, to form more complex molecules such as keto esters, diols, or amides . Researchers utilize this compound in medicinal chemistry as a precursor for pharmacologically active molecules, with studies exploring its potential antimicrobial and anti-inflammatory properties . Its mechanism of action is attributed to its ability to interact with biological targets through its furan ring and functional groups, potentially inhibiting enzymes or modulating receptor binding . This product is intended for research purposes only and is strictly not intended for human or veterinary use .

Properties

IUPAC Name

ethyl (Z)-4-(furan-2-yl)-4-hydroxy-2-oxobut-3-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-2-14-10(13)8(12)6-7(11)9-4-3-5-15-9/h3-6,11H,2H2,1H3/b7-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVSGTVHFSYKEH-SREVYHEPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C=C(C1=CC=CO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(=O)/C=C(/C1=CC=CO1)\O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-4-(2-furyl)-2-hydroxy-4-oxobut-2-enoate typically involves the reaction of ethyl acetoacetate with furfural in the presence of a base. The reaction proceeds through an aldol condensation followed by dehydration to form the desired product. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-4-(2-furyl)-2-hydroxy-4-oxobut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or other esters.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, alcohols, or other nucleophiles

Major Products Formed

    Oxidation: Formation of a keto ester

    Reduction: Formation of a diol or hydroxy ester

    Substitution: Formation of amides or different esters

Scientific Research Applications

Ethyl (2Z)-4-(2-furyl)-2-hydroxy-4-oxobut-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (2Z)-4-(2-furyl)-2-hydroxy-4-oxobut-2-enoate involves its interaction with various molecular targets and pathways. The furan ring and hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of α,β-unsaturated esters with diverse substituents. Below is a detailed comparison with analogs, highlighting structural variations, physicochemical properties, and applications.

Core Structural Variations

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Evidence ID
Ethyl (2Z)-4-(2-furyl)-2-hydroxy-4-oxobut-2-enoate (99059-30-0) C₁₀H₁₀O₅ 210.18 2-Furyl group
Ethyl 4-(2,6-difluorophenyl)-2-hydroxy-4-oxobut-2-enoate (1038400-56-4) C₁₂H₁₀F₂O₅ 284.20 2,6-Difluorophenyl group
(Z)-Ethyl 2-hydroxy-4-(3-methoxyphenyl)-4-oxobut-2-enoate (113503-91-6) C₁₃H₁₄O₅ 250.25 3-Methoxyphenyl group
(2Z)-4-[(1-Methylethyl)amino]-4-oxobut-2-enoic acid (6314-45-0) C₇H₁₁NO₃ 157.17 Isopropylamino group
(2Z)-2-Hydroxy-4-[4-(octyloxy)phenyl]-4-oxobut-2-enoic acid (0YY) C₁₈H₂₄O₅ 320.38 4-Octyloxyphenyl group
Key Observations:
  • Long alkoxy chains (e.g., octyloxy in 0YY) significantly increase hydrophobicity, which may reduce solubility in polar solvents .

Physicochemical Properties

  • Molecular Weight :
    • The target compound (210.18 g/mol) is lighter than analogs with phenyl or alkoxy substituents (e.g., 250.25 g/mol for 3-methoxyphenyl and 320.38 g/mol for octyloxy ).
  • Polar Surface Area (PSA): The 3-methoxyphenyl analog (CAS 113503-91-6) has a PSA of 72.83 Ų, similar to the furyl derivative due to shared hydroxyl and ester groups .

Biological Activity

Ethyl (2Z)-4-(2-furyl)-2-hydroxy-4-oxobut-2-enoate, known by its CAS number 99059-30-0, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H10O5
  • Molecular Weight : 210.19 g/mol
  • CAS Number : 99059-30-0

The structure of this compound features a furan ring, which is known for its diverse biological activities. The presence of the hydroxyl group and the keto-enol tautomerism contributes to its reactivity and potential therapeutic effects.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit notable antioxidant properties. This compound may demonstrate similar effects, potentially reducing oxidative stress in biological systems. Antioxidants play a crucial role in preventing cellular damage caused by free radicals.

Antimicrobial Effects

Studies have shown that furan-containing compounds possess antimicrobial properties. This compound's ability to inhibit microbial growth could be attributed to its structural features, which may interfere with microbial metabolic pathways.

Anti-inflammatory Properties

Compounds derived from furan derivatives have been investigated for their anti-inflammatory properties. This compound may exhibit such effects through inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.

Study on Antioxidant Activity

A study assessing the antioxidant capacity of various furan derivatives found that specific substitutions on the furan ring significantly enhanced antioxidant activity. This suggests that this compound could be further explored for its potential as an antioxidant agent in pharmacological applications.

Hypolipidemic Effects in Animal Models

In a comparative study involving structurally related compounds, it was observed that certain derivatives significantly reduced lipid levels in hyperlipidemic rat models. While direct studies on this compound are yet to be published, the promising results from related compounds highlight a potential avenue for future research .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for ethyl (2Z)-4-(2-furyl)-2-hydroxy-4-oxobut-2-enoate, and what reaction conditions optimize yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or Grignard addition. For example, reacting 2-furyl-substituted precursors with ethyl acrylate derivatives under reflux in acetone or ethanol with a base (e.g., K₂CO₃) achieves moderate yields (40–65%) . Alternative routes involve Grignard reagents (e.g., phenylmagnesium bromide) reacting with α,β-unsaturated esters at low temperatures (–78°C in THF), followed by quenching and purification via flash chromatography .
  • Key Data : Optimal conditions include anhydrous solvents, precise stoichiometry (1:1.2 molar ratio for Grignard reactions), and reflux times of 6–12 hours. Yields vary from 40% (base-mediated) to 82% (organometallic routes) .

Q. How can spectroscopic techniques (NMR, IR) confirm the stereochemistry and functional groups of this compound?

  • Methodology :

  • ¹H NMR : Look for characteristic vinyl proton signals (δ 6.11–7.02 ppm, J = 15.6 Hz for trans-olefin protons) and ester carbonyl signals (δ 166–167 ppm in ¹³C NMR) .
  • IR : Hydroxy groups show broad peaks at 3200–3500 cm⁻¹, while conjugated carbonyls (α,β-unsaturated ester) appear at 1680–1720 cm⁻¹ .
    • Validation : Cross-referencing with X-ray crystallography (e.g., SHELX-refined structures) ensures stereochemical assignments .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar α,β-unsaturated esters?

  • Methodology :

  • Dose-Response Studies : Test the compound across a concentration gradient (e.g., 1–100 µM) to identify non-linear effects or cytotoxicity thresholds .
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O) to track metabolic pathways or enzyme interactions .
    • Case Study : Derivatives of 4-oxobut-2-enoates exhibit bifurcated reactivity—some act as enzyme inhibitors, while others form oxazolidinones. Controlled pH (6–8) and solvent polarity (e.g., DMF vs. THF) can steer reactivity .

Q. How does X-ray crystallography using SHELX software validate the (2Z) configuration and intermolecular interactions?

  • Methodology :

  • Data Collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) to resolve bond lengths (C=O: ~1.21 Å; C=C: ~1.34 Å) and torsion angles (<5° deviation for Z-isomer) .
  • Refinement : SHELXL refines anisotropic displacement parameters and hydrogen-bonding networks (e.g., O–H···O interactions at 2.7–3.0 Å) .
    • Example : A triclinic crystal system (P1 space group) with a = 6.80 Å, b = 12.30 Å, and γ = 98.7° confirms the Z-configuration .

Q. What metrological approaches ensure accuracy in quantifying enantiomeric excess for chiral derivatives of this compound?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol (90:10) to separate enantiomers (retention time differences >2 min) .
  • Potentiometric Titration : Measure pKa values (e.g., 4.2 for the α-hydroxy group) to correlate protonation states with stereochemical stability .
    • Calibration : Validate against GOST R 8.736-2011 standards for measurement uncertainty (<0.5% RSD) .

Key Research Challenges

  • Stereochemical Lability : The Z-isomer may isomerize under UV light or acidic conditions. Stabilize via low-temperature storage (4°C) and amber vials .
  • Biological Activity Variability : Screen derivatives with modified furyl substituents (e.g., 5-nitro-furyl) to enhance antimicrobial potency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (2Z)-4-(2-furyl)-2-hydroxy-4-oxobut-2-enoate
Reactant of Route 2
Reactant of Route 2
ethyl (2Z)-4-(2-furyl)-2-hydroxy-4-oxobut-2-enoate

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